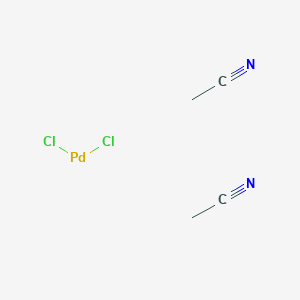
Bis(acetonitrile)palladium(II) Dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Bis(acetonitrile)palladium(II) Dichloride: is a coordination complex with the formula PdCl2(CH3CN)2 . It is a yellow-brown solid that is soluble in organic solvents and is commonly used as a reagent and catalyst in various chemical reactions . The compound is similar to bis(benzonitrile)palladium dichloride .
準備方法
Synthetic Routes and Reaction Conditions: Bis(acetonitrile)palladium(II) Dichloride is typically prepared by reacting palladium(II) chloride with acetonitrile. The reaction mixture is stirred at 100-120°C for 3-12 hours in a pre-heated oil bath. After cooling to room temperature, the reaction is diluted with ethyl acetate and filtered. The filtrate is washed with 5% aqueous sodium bicarbonate and brine, dried over magnesium sulfate, and concentrated in vacuo. The crude product is then purified by preparative thin-layer chromatography .
Industrial Production Methods: Industrial production methods for bis(acetonitrile)dichloropalladium(II) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature and reaction time, are optimized for industrial-scale production to ensure high yield and purity.
化学反応の分析
Types of Reactions: Bis(acetonitrile)palladium(II) Dichloride undergoes various types of reactions, including:
- Oxidation
- Reduction
- Substitution
- Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Stille, Negishi, Buchwald-Hartwig, and Hiyama coupling reactions) .
Common Reagents and Conditions: Common reagents used in these reactions include:
- Organohalides
- Organometallic reagents (e.g., boronic acids, stannanes, and zinc reagents)
- Bases (e.g., potassium carbonate, sodium hydroxide)
- Solvents (e.g., acetonitrile, toluene, dimethylformamide)
Major Products: The major products formed from these reactions are typically organic compounds with new carbon-carbon or carbon-heteroatom bonds, depending on the specific coupling reaction employed .
科学的研究の応用
Bis(acetonitrile)palladium(II) Dichloride has a wide range of scientific research applications, including:
- Chemistry: It is used as a catalyst in various organic synthesis reactions, such as cyclization, cross-coupling, and rearrangement reactions .
- Biology: It is used in the synthesis of biologically active molecules and in the study of palladium’s interactions with biological systems .
- Medicine: It is explored for its potential use in the development of new pharmaceuticals and therapeutic agents .
- Industry: It is applied in the preparation of acetals, hemiacetal esters, and olefin isomerization .
作用機序
The mechanism by which bis(acetonitrile)dichloropalladium(II) exerts its effects involves the coordination of palladium(II) with acetonitrile ligands. This coordination facilitates various catalytic processes, such as the activation of carbon-halogen bonds and the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
類似化合物との比較
- Bis(benzonitrile)palladium dichloride
- Palladium(II) chloride
- Tetrakis(acetonitrile)palladium(II) tetrafluoroborate
- Bis(triphenylphosphine)palladium(II) dichloride
- [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) .
Uniqueness: Bis(acetonitrile)palladium(II) Dichloride is unique due to its high solubility in organic solvents and its versatility as a catalyst in various coupling reactions. Its ability to facilitate a wide range of reactions makes it a valuable compound in both academic and industrial research .
特性
CAS番号 |
14592-56-4 |
|---|---|
分子式 |
C4H6Cl2N2Pd |
分子量 |
259.43 g/mol |
IUPAC名 |
acetonitrile;dichloropalladium |
InChI |
InChI=1S/2C2H3N.2ClH.Pd/c2*1-2-3;;;/h2*1H3;2*1H;/q;;;;+2/p-2 |
InChIキー |
RBYGDVHOECIAFC-UHFFFAOYSA-L |
SMILES |
CC#N.CC#N.Cl[Pd]Cl |
正規SMILES |
CC#N.CC#N.Cl[Pd]Cl |
ピクトグラム |
Acute Toxic; Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















